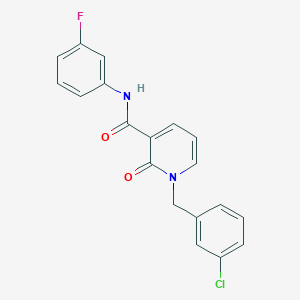

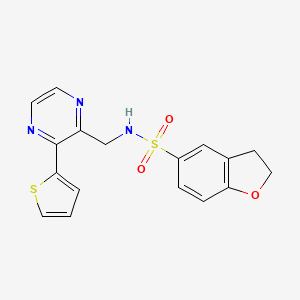

![molecular formula C6H8BrF B2888554 1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane CAS No. 2168405-39-6](/img/structure/B2888554.png)

1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

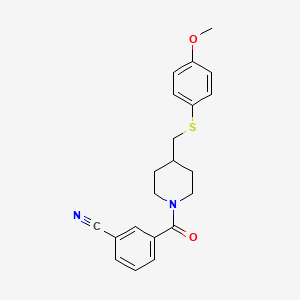

“1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane” is a chemical compound with the CAS Number: 161043-38-5 . It has a molecular weight of 161.04 . Bicyclo[1.1.1]pentanes, including this compound, have been extensively used in various fields such as materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks .

Synthesis Analysis

The synthesis of bicyclo[1.1.1]pentanes has been a challenge for over a decade . A practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light has been reported . This approach has been used to prepare more than 300 functionalized bicyclo[1.1.1]pentanes on a (multi)gram scale .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H9Br/c7-4-6-1-5(2-6)3-6/h5H,1-4H2 . The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations .Chemical Reactions Analysis

While functionalisation of the tertiary bridgehead positions of BCP derivatives is well-documented, functionalisation of the three concyclic secondary bridge positions remains an emerging field . The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations .Physical And Chemical Properties Analysis

The physico-chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . The core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .Aplicaciones Científicas De Investigación

Synthesis and Solvolysis 1-Bromobicyclo[1.1.1]pentane undergoes solvolysis in aqueous ethanol, leading to the formation of 3-methylenecyclobutanol without detection of products from the bicyclo[1.1.1]pentyl cation. This highlights its potential utility in organic synthesis, particularly in reactions requiring solvolysis conditions (E. Della & D. Taylor, 1990).

Fluorinated Derivatives Preparation The synthesis of 1-fluoro-4,4-di-hydroxymethyl-pentane showcases the utility of 1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane in the preparation of fluorinated organic compounds, which are significant in pharmaceutical and materials science (E. Cherbuliez et al., 1960).

Bridgehead-Bridgehead Interactions The study of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids reveals insights into bridgehead-bridgehead interactions within the bicyclo[1.1.1]pentane ring system, offering implications for the design of novel compounds with unique reactivity and stability profiles (W. Adcock et al., 1999).

Unusual Reactivity and Formation of [1.1.1]Propellane The unusual reactivity of 1-bromobicyclo[1.1.1]pentane with t-butyllithium, leading to the formation of [1.1.1]propellane and subsequent products, demonstrates the unique chemical behavior of this compound, highlighting its role in synthesizing complex molecular structures (E. W. Della et al., 1990).

Catalytic Dehydrohalogenation The catalytic dehydrohalogenation of alkyl halides, including those derived from this compound, to yield alkenes underlines the potential of this compound in facilitating environmentally friendly chemical transformations (S. Kamiguchi et al., 2003).

Safety and Hazards

Direcciones Futuras

Bicyclo[1.1.1]pentanes have been demonstrated to be bioisosteres of the phenyl ring . The difficulty in their large-scale preparation is still a problem, that often outweighs the corresponding derivatives to becoming clinical candidates . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

Mecanismo De Acción

Target of Action

The primary targets of 1-(Bromomethyl)-3-fluorobicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives, to which this compound belongs, are often used as bioisosteres in drug molecules . They can influence the permeability, aqueous solubility, and in vitro metabolic stability of these molecules .

Mode of Action

The specific mode of action of 1-(Bromomethyl)-3-fluorobicyclo[11The bcp unit, a key component of this compound, is known to interact with its targets by influencing their permeability, aqueous solubility, and in vitro metabolic stability .

Biochemical Pathways

The exact biochemical pathways affected by 1-(Bromomethyl)-3-fluorobicyclo[11Bcp derivatives are known to be used in drug design, suggesting that they may interact with a variety of biochemical pathways depending on the specific drug molecule they are incorporated into .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(Bromomethyl)-3-fluorobicyclo[11Bcp derivatives are known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These properties can significantly impact the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of 1-(Bromomethyl)-3-fluorobicyclo[11As a bcp derivative, it’s known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These effects can lead to changes in the efficacy and potency of the drug molecules it’s incorporated into.

Propiedades

IUPAC Name |

1-(bromomethyl)-3-fluorobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrF/c7-4-5-1-6(8,2-5)3-5/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREJOZOABGRTBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

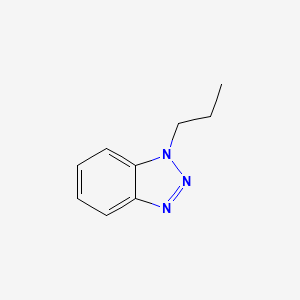

![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B2888478.png)

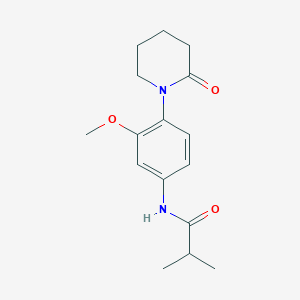

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride](/img/structure/B2888481.png)

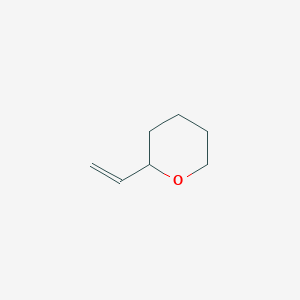

![N-[(2,2-Dimethyl-1,1-dioxothiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2888487.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2888488.png)